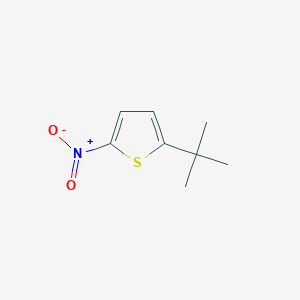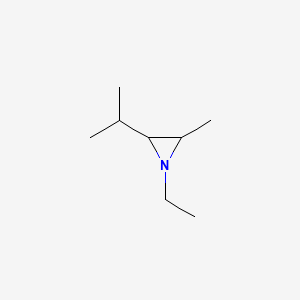
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their unique properties and wide range of applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The 1,2,3-triazole moiety is particularly valued for its stability and ability to participate in a variety of chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) iodide and proceeds under mild conditions to give high yields of the desired triazole product .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow conditions. Copper-on-charcoal is often used as a heterogeneous catalyst to facilitate the reaction . This method allows for the efficient production of large quantities of 1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride with minimal waste .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Copper(I) Iodide: Used as a catalyst in the cycloaddition reaction.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products
Amides and Esters: Formed from substitution reactions involving the carbonyl chloride group.
Scientific Research Applications
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride has numerous applications in scientific research:
Medicinal Chemistry: Used in the synthesis of various pharmaceutical compounds due to its stability and reactivity.
Materials Science: Employed in the development of new materials with unique properties.
Organic Synthesis: Serves as a versatile building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride involves its ability to form stable triazole rings through cycloaddition reactions. The triazole ring can interact with various molecular targets, including enzymes and receptors, to exert its effects . The carbonyl chloride group also allows for further functionalization, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: Another class of triazoles with similar properties but different reactivity patterns.
Imidazoles: Share some structural similarities but have different chemical and biological properties.
Uniqueness
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride is unique due to its combination of a triazole ring and a carbonyl chloride group, which allows for a wide range of chemical reactions and applications .
Properties
CAS No. |
52187-91-4 |
|---|---|
Molecular Formula |
C15H10ClN3O |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
1,5-diphenyltriazole-4-carbonyl chloride |
InChI |
InChI=1S/C15H10ClN3O/c16-15(20)13-14(11-7-3-1-4-8-11)19(18-17-13)12-9-5-2-6-10-12/h1-10H |
InChI Key |
OBMXKZRDQHHYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)





![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
![2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14633708.png)

![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)


